1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3)

Description

BenchChem offers high-quality 1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

49721-50-8 |

|---|---|

Molecular Formula |

C14H47N6O12P3 |

Molecular Weight |

584.48 g/mol |

IUPAC Name |

4-azaniumylbutyl(3-azaniumylpropyl)azanium;hydrogen phosphate |

InChI |

InChI=1S/2C7H19N3.3H3O4P/c2*8-4-1-2-6-10-7-3-5-9;3*1-5(2,3)4/h2*10H,1-9H2;3*(H3,1,2,3,4) |

InChI Key |

RQFVSMCFDFGRDX-UHFFFAOYSA-N |

SMILES |

C(CC[NH2+]CCC[NH3+])C[NH3+].C(CC[NH2+]CCC[NH3+])C[NH3+].OP(=O)([O-])[O-].OP(=O)([O-])[O-].OP(=O)([O-])[O-] |

Canonical SMILES |

C(CC[NH2+]CCC[NH3+])C[NH3+].C(CC[NH2+]CCC[NH3+])C[NH3+].OP(=O)([O-])[O-].OP(=O)([O-])[O-].OP(=O)([O-])[O-] |

Other CAS No. |

49721-50-8 |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Spermidine Phosphate in Autophagy: A Technical Guide for Researchers

Executive Summary

Autophagy, a fundamental cellular recycling process, is critical for maintaining cellular homeostasis and its dysregulation is implicated in a host of pathologies, including neurodegenerative diseases, cancer, and age-related decline. Spermidine, a naturally occurring polyamine, has emerged as a potent and specific inducer of autophagy. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning spermidine-induced autophagy, with a particular focus on its role as an inhibitor of the acetyltransferase EP300. We will dissect the signaling cascade, provide validated experimental protocols for its assessment, and discuss the therapeutic potential of modulating this pathway. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical cellular process.

Introduction to Autophagy: The Cellular Housekeeping System

Macroautophagy (hereafter referred to as autophagy) is a catabolic process that delivers cytoplasmic components, such as long-lived proteins and damaged organelles, to the lysosome for degradation and recycling. This process is essential for cellular quality control, energy homeostasis, and adaptation to stress. The formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo, is a hallmark of autophagy. The autophagosome then fuses with a lysosome to form an autolysosome, where the cargo is degraded by lysosomal hydrolases.

Spermidine: A Key Polyamine in Cellular Regulation

Spermidine is a ubiquitous polyamine that plays a crucial role in various cellular processes, including cell growth, proliferation, and differentiation. Notably, endogenous spermidine levels decline with age, and supplementation has been shown to extend lifespan and healthspan in multiple model organisms.[1] A significant portion of spermidine's beneficial effects are attributed to its ability to induce autophagy.[1] In experimental settings, spermidine is often used in its phosphate salt form, spermidine phosphate, to enhance its stability and solubility in aqueous solutions for cell culture and in vivo studies. The phosphate moiety does not alter the core biological activity of the spermidine molecule in inducing autophagy.

The Core Mechanism: Spermidine as an EP300 Inhibitor

A pivotal breakthrough in understanding spermidine's pro-autophagic activity was the discovery that it acts as a direct inhibitor of the lysine acetyltransferase EP300 (also known as p300).[2][3] EP300 is a key negative regulator of autophagy.[1][2] It functions by acetylating various core autophagy-related (Atg) proteins, including ATG5, ATG7, and LC3, as well as other components of the autophagy machinery.[2][4] This acetylation inhibits their function and suppresses autophagosome formation.

Spermidine competitively inhibits the acetyltransferase activity of EP300.[2] This inhibition leads to a global hypoacetylation of cytoplasmic proteins, including the aforementioned Atg proteins.[4] The resulting deacetylation of these core autophagy components enhances their activity, thereby promoting the initiation and elongation of the autophagosome and increasing autophagic flux.[2] It is important to note that spermidine induces autophagy independently of the well-known mTOR and SIRT1 pathways, highlighting a distinct mechanism of action.[5][6]

Signaling Pathway of Spermidine-Induced Autophagy

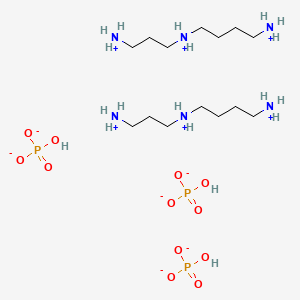

Caption: Spermidine inhibits EP300, leading to deacetylation and activation of core autophagy proteins.

Experimental Protocols for Assessing Spermidine-Induced Autophagy

To rigorously investigate the effects of spermidine on autophagy, a combination of methods to monitor autophagic flux is essential. Relying on a single assay can be misleading. Below are detailed protocols for key experiments.

Western Blotting for LC3 Conversion

Principle: Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a hallmark protein for autophagy. During autophagy, the cytosolic form, LC3-I, is conjugated to phosphatidylethanolamine to form LC3-II, which is recruited to the autophagosomal membrane. The amount of LC3-II is correlated with the number of autophagosomes.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., HeLa, MEFs) to be 60-70% confluent. Treat with spermidine phosphate (e.g., 5-20 µM) for desired time points (e.g., 2, 8, 24 hours).[7] Include a positive control (e.g., Rapamycin, 1 µM) and a vehicle control (e.g., PBS).

-

Autophagic Flux Measurement: For a more accurate assessment of autophagic flux, include a parallel set of treatments with a lysosomal inhibitor, such as Bafilomycin A1 (100-400 nM) or Chloroquine (50 µM), for the last 2-4 hours of the spermidine treatment.[7][8] This will block the degradation of LC3-II in the autolysosome, allowing for the measurement of the rate of autophagosome formation.

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification and Electrophoresis: Determine protein concentration using a BCA assay. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel (e.g., 12-15%).

-

Western Blotting: Transfer proteins to a PVDF membrane. Block with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against LC3 (which detects both LC3-I and LC3-II) overnight at 4°C.

-

Detection: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities for LC3-I and LC3-II. The ratio of LC3-II/LC3-I or LC3-II/loading control (e.g., β-actin, GAPDH) is calculated. An increase in LC3-II in the presence of the lysosomal inhibitor compared to its absence indicates an increased autophagic flux.

Fluorescence Microscopy for GFP-LC3 Puncta Formation

Principle: Cells are transfected with a plasmid encoding a fusion protein of Green Fluorescent Protein (GFP) and LC3. In non-autophagic cells, GFP-LC3 shows a diffuse cytoplasmic distribution. Upon autophagy induction, GFP-LC3 is recruited to the autophagosomal membrane, appearing as distinct fluorescent puncta.

Protocol:

-

Transfection: Plate cells on glass coverslips and transfect with a GFP-LC3 expressing plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the cells with spermidine phosphate and controls as described in the Western blotting protocol.

-

Fixation and Staining: Fix the cells with 4% paraformaldehyde for 15 minutes. Nuclei can be counterstained with DAPI.

-

Imaging: Acquire images using a fluorescence microscope.

-

Quantification: Count the number of GFP-LC3 puncta per cell. A significant increase in the average number of puncta per cell in spermidine-treated cells compared to controls indicates autophagy induction.

Workflow for Assessing Spermidine-Induced Autophagy

Sources

- 1. Spermidine: a physiological autophagy inducer acting as an anti-aging vitamin in humans? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spermidine induces autophagy by inhibiting the acetyltransferase EP300 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. “Spermidine restores dysregulated autophagy and polyamine synthesis in aged and osteoarthritic chondrocytes via EP300” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spermidine and resveratrol induce autophagy by distinct pathways converging on the acetylproteome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. Spermidine and resveratrol induce autophagy by distinct pathways converging on the acetylproteome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Spermidine and Rapamycin Reveal Distinct Autophagy Flux Response and Cargo Receptor Clearance Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]

An In-depth Technical Guide on the Biological Functions of 1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3)

Introduction

1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3), more commonly known as spermine phosphate, is the salt form of spermine, a ubiquitous and essential polyamine. First identified as crystalline phosphate salts in human semen by Antonie van Leeuwenhoek in 1678, spermine and its precursors, spermidine and putrescine, are found in all eukaryotic cells and are fundamentally involved in a vast array of cellular processes.[1][2] At physiological pH, these polyamines are polycationic, allowing them to interact with anionic macromolecules such as DNA, RNA, and proteins. This guide provides a comprehensive overview of the biosynthesis, molecular interactions, and diverse biological functions of spermine, with a focus on its pivotal roles in cell growth, disease, and as a subject of therapeutic interest for researchers and drug development professionals.

Section 1: Chemical Identity and Biosynthesis of Spermine

Spermine is a tetraamine synthesized from the amino acid ornithine through a highly regulated metabolic pathway. This pathway is critical for maintaining the intracellular pool of polyamines necessary for cellular function.

The biosynthesis of spermine is a multi-step enzymatic process that begins with the decarboxylation of ornithine to produce putrescine (1,4-diaminobutane). This initial and rate-limiting step is catalyzed by ornithine decarboxylase (ODC). Subsequently, spermidine synthase facilitates the addition of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to putrescine, forming spermidine. Finally, spermine synthase catalyzes the transfer of a second aminopropyl group from dcSAM to spermidine, yielding spermine.[3] The intracellular concentrations of these polyamines are tightly controlled through biosynthesis, catabolism, and transport, as their dysregulation is associated with various pathological conditions, most notably cancer.[1][4]

Caption: The polyamine biosynthesis pathway, from ornithine to spermine.

Section 2: Molecular Interactions and Key Cellular Functions

The polycationic nature of spermine at physiological pH is central to its biological activity, enabling it to interact with negatively charged molecules and influence a wide range of cellular functions.

Interaction with Nucleic Acids: A Guardian of the Genome

Spermine binds to the negatively charged phosphate backbone of nucleic acids, playing a crucial role in stabilizing DNA and RNA structures.[2][3][5] This interaction is thought to protect the helical structure of DNA, particularly in viruses.[2] In the nucleus, where it is found in millimolar concentrations, spermine is associated with chromatin and is implicated in the regulation of gene expression and the prevention of endonuclease-mediated DNA fragmentation.[5] Furthermore, spermine's ability to scavenge free radicals directly contributes to the protection of DNA from oxidative damage.[5][6]

Modulation of Ion Channels and Neuronal Activity

Spermine is a known modulator of various ion channels, which is critical for neuronal function. Intracellularly, it can block inward-rectifying K+ channels, thereby influencing cellular excitability.[6] In the central nervous system, extracellular spermine interacts with the polyamine binding site on N-methyl-D-aspartate (NMDA) receptors, acting as both an agonist and antagonist depending on the context.[6] This modulation of NMDA receptor activity highlights spermine's role in synaptic plasticity, learning, and memory.

Caption: Spermine's dual role in ion channel modulation.

Regulation of Cell Growth, Proliferation, and Apoptosis

Polyamines are indispensable for cell proliferation and differentiation.[1] Rapidly dividing cells, such as those in regenerative tissues and tumors, exhibit high levels of polyamines.[1] Spermine influences the cell cycle and is required for eukaryotic cell growth and protein synthesis.[6] Conversely, depletion of polyamines can lead to growth arrest. The critical role of spermine in sustaining rapid growth has made the polyamine metabolic pathway an attractive target for anticancer therapies.[4] Spermine is also involved in programmed cell death (apoptosis), although its precise role can be context-dependent.

A Surprising Role in Autophagy and Longevity

Recent research has uncovered a fascinating link between polyamines, particularly spermidine and spermine, and the process of autophagy—the cellular mechanism for degrading and recycling damaged components. Spermidine has been shown to induce autophagy, which is associated with extended lifespan in various model organisms, including yeast, flies, and worms.[7] This process is thought to contribute to cellular and organismal health by clearing out dysfunctional proteins and organelles, thereby delaying age-related decline.[7][8]

Antioxidant and Neuroprotective Effects

Spermine functions as a potent endogenous antioxidant.[5] It can directly scavenge free radicals, thereby protecting cellular components, including DNA, from oxidative stress.[6] This antioxidant property, combined with its ability to modulate neuronal receptors, underlies its neuroprotective effects observed in various studies.[6]

Section 3: Involvement in Human Disease

Given its fundamental roles in cellular physiology, it is not surprising that dysregulation of spermine metabolism is implicated in several human diseases.

Cancer

The demand for polyamines is significantly elevated in cancer cells to support their rapid proliferation.[1][4] This has led to the development of therapeutic strategies aimed at inhibiting polyamine biosynthesis. For instance, α-difluoromethylornithine (DFMO) is an inhibitor of ODC that depletes intracellular polyamines and has shown efficacy in certain cancer models.[1]

Neurological and Cardiovascular Health

The levels of polyamines in the human body tend to decline with age, which has been associated with various health disorders.[1] Conversely, maintaining optimal polyamine levels through diet has been linked to reduced risk of cardiovascular diseases and increased longevity.[1] In the brain, polyamines play a role in learning and memory, and their dysregulation may contribute to age-associated cognitive impairment.[1]

Section 4: Key Experimental Protocols

Studying the biological functions of spermine requires robust methodologies to quantify its levels and assess its impact on cellular processes.

Experimental Protocol: Quantification of Intracellular Polyamines by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for the extraction and quantification of intracellular polyamines.

1. Cell Lysis and Extraction: a. Harvest cultured cells and wash twice with ice-cold phosphate-buffered saline (PBS). b. Resuspend the cell pellet in a known volume of 0.2 M perchloric acid (PCA). c. Lyse the cells by three freeze-thaw cycles. d. Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the protein precipitate. e. Collect the supernatant containing the polyamines.

2. Derivatization: a. To a defined volume of the PCA extract, add an equal volume of a saturated sodium carbonate solution. b. Add a solution of dansyl chloride in acetone and incubate in the dark at 60°C for 1 hour. This step derivatizes the primary and secondary amine groups, making them fluorescent. c. Add an excess of proline to react with the remaining dansyl chloride. d. Extract the dansylated polyamines with toluene.

3. HPLC Analysis: a. Evaporate the toluene extract to dryness under a stream of nitrogen. b. Reconstitute the residue in a suitable solvent (e.g., acetonitrile). c. Inject the sample onto a reverse-phase C18 HPLC column. d. Elute the derivatized polyamines using a gradient of acetonitrile in water. e. Detect the polyamines using a fluorescence detector. f. Quantify the peaks by comparing their areas to those of known standards (putrescine, spermidine, and spermine).

Causality: The use of perchloric acid ensures efficient protein precipitation while keeping the small, acid-soluble polyamines in the supernatant. Derivatization with dansyl chloride is essential for sensitive detection by fluorescence, as native polyamines lack a chromophore.

Experimental Protocol: MTT Cell Proliferation Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

1. Cell Seeding: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Treatment: a. Treat the cells with varying concentrations of spermine phosphate or a polyamine biosynthesis inhibitor (e.g., DFMO). Include an untreated control. b. Incubate for the desired period (e.g., 24, 48, or 72 hours).

3. MTT Addition: a. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

4. Solubilization: a. Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

5. Measurement: a. Read the absorbance at a wavelength of 570 nm using a microplate reader.

Self-Validation: The principle of this assay is that mitochondrial dehydrogenases in living cells convert the yellow MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. Comparing the absorbance of treated cells to control cells allows for the assessment of spermine's effect on cell proliferation.

Conclusion

Spermine phosphate, the stable salt of the endogenous polyamine spermine, is a molecule of profound biological significance. From its fundamental role in stabilizing genetic material and regulating gene expression to its modulation of neuronal activity and its emerging connection to longevity, spermine is a key player in cellular homeostasis. Its tight association with cell proliferation has made it a focal point in cancer research, with its metabolic pathway representing a promising target for therapeutic intervention. The continued exploration of the multifaceted functions of spermine will undoubtedly provide deeper insights into human health and disease, paving the way for novel diagnostic and therapeutic strategies.

References

-

LookChem. (n.d.). Cas 110-60-1,1,4-DIAMINOBUTANE. Retrieved from [Link]

-

Wikipedia. (n.d.). Spermidine. Retrieved from [Link]

-

Al-Whaibi, M. H., & Al-Yasi, H. M. (2022). Putrescine: A Key Metabolite Involved in Plant Development, Tolerance and Resistance Responses to Stress. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Spermine. PubChem. Retrieved from [Link]

-

Sagar, S., et al. (2021). Polyamines: Functions, Metabolism, and Role in Human Disease Management. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). Spermine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Spermidine and Spermine Biosynthesis. PubChem. Retrieved from [Link]

-

Toninello, A., et al. (1988). Action of spermine on phosphate transport in liver mitochondria. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Spermidine. PubChem. Retrieved from [Link]

-

Dudley, H. W., & Rosenheim, O. (1925). The Isolation of Spermine Phosphate from Semen and Testis. SciSpace. Retrieved from [Link]

- Majumdar, R., et al. (2007). The effects of genetic manipulation of putrescine biosynthesis on transcription and activities of the other polyamine biosynthetic enzymes. Physiologia Plantarum.

- Madeo, F., et al. (2018). The role of polyamine metabolism in cellular function and physiology.

-

Michael, A. J. (2021). The Biosynthesis and Functions of Polyamines in the Interaction of Plant Growth-Promoting Rhizobacteria with Plants. MDPI. Retrieved from [Link]

-

Gugliucci, A., & Menini, T. (2003). The polyamines spermine and spermidine protect proteins from structural and functional damage by AGE precursors: A new role for old molecules?. ResearchGate. Retrieved from [Link]

-

Fu, M., et al. (2024). Molecular Insights into the Synergistic Effects of Putrescine and Ammonium on Dinoflagellates. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). Putrescine. Retrieved from [Link]

-

Mitterer, V., et al. (2022). The Role of Spermidine and Its Key Metabolites in Important, Pathogenic Human Viruses and in Parasitic Infections Caused by Plasmodium falciparum and Trypanosoma brucei. MDPI. Retrieved from [Link]

-

ChemIDplus. (n.d.). Spermidine. Retrieved from [Link]

Sources

- 1. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spermine - Wikipedia [en.wikipedia.org]

- 3. Spermidine and Spermine Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Spermine | C10H26N4 | CID 1103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Spermidine - Wikipedia [en.wikipedia.org]

- 8. journals.physiology.org [journals.physiology.org]

A Technical Guide to the Anti-Aging Mechanisms of Spermidine Phosphate

Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spermidine, a naturally occurring polyamine, has emerged as a significant molecule of interest in the field of longevity and aging research. Its concentration within cells declines with age, and exogenous supplementation has been demonstrated to extend lifespan and improve healthspan in various model organisms.[1] This technical guide provides an in-depth exploration of the core molecular mechanisms through which spermidine exerts its anti-aging effects. The primary mechanism is the induction of autophagy, a cellular recycling process crucial for maintaining homeostasis and clearing damaged components.[2] Spermidine achieves this primarily by inhibiting the acetyltransferase EP300, leading to the deacetylation of key autophagy-related proteins.[1] Beyond autophagy, spermidine's anti-aging properties are bolstered by its potent anti-inflammatory effects, its role in enhancing mitochondrial biogenesis and function, and its regulation of cellular proliferation and senescence. This document details these pathways, presents validated experimental protocols for their investigation, and summarizes the compelling preclinical and clinical evidence supporting spermidine's potential as a therapeutic agent to combat age-related decline.

Introduction to Spermidine and Its Role in Cellular Aging

Aging is an irreversible biological process characterized by a progressive decline in physiological function, leading to an increased susceptibility to disease and death.[3] At the cellular level, aging is associated with the accumulation of damaged proteins and organelles, mitochondrial dysfunction, heightened inflammatory responses, and cellular senescence.[3][4] Polyamines are essential polycations involved in a multitude of cellular processes, including cell growth, proliferation, and DNA stabilization.[5]

Spermidine is one of the most abundant natural polyamines, and its intracellular concentration is known to decrease significantly during the aging process.[3] Compellingly, restoring spermidine levels through dietary intake or supplementation has been shown to extend the lifespan of yeast, nematodes, flies, and mice.[1] Epidemiological studies in humans further correlate higher dietary spermidine intake with reduced overall, cardiovascular, and cancer-related mortality.[1][5] This guide dissects the molecular underpinnings of these observations, focusing on the signaling pathways that position spermidine as a potent caloric restriction mimetic and a key modulator of cellular longevity.

Core Mechanisms of Action

Spermidine's anti-aging effects are not attributed to a single pathway but rather a network of interconnected cellular processes. While autophagy induction is considered its principal mechanism, its influence on inflammation and mitochondrial health is also critically important.[2][3]

Primary Mechanism: Induction of Autophagy

Autophagy is the central catabolic process by which cells degrade and recycle their own components, thereby removing dysfunctional proteins and organelles to maintain cellular integrity.[6] A decline in autophagic activity is a hallmark of aging.[7] Spermidine is a potent, physiological inducer of autophagy across all species tested.[2]

The primary molecular target for spermidine-induced autophagy is the acetyltransferase E1A-associated protein p300 (EP300).[1]

-

Inhibition of EP300: Spermidine acts as a direct inhibitor of EP300's acetyltransferase activity.[1]

-

Protein Deacetylation: EP300 normally acetylates (and thereby inhibits) multiple proteins within the core autophagy machinery. By inhibiting EP300, spermidine promotes the deacetylation of these components, leading to the activation of the autophagic cascade.[1]

-

Activation of Autophagic Flux: This results in the formation of autophagosomes, their fusion with lysosomes, and the subsequent degradation and recycling of cellular contents, a process known as autophagic flux.[8]

Beyond EP300, spermidine also modulates other key energy-sensing pathways that regulate autophagy, such as mTOR (mechanistic target of rapamycin) and AMPK (AMP-activated protein kinase). Spermidine can inhibit mTOR and activate AMPK, further promoting the initiation of autophagy.[9][10]

Modulation of Inflammatory Pathways

Chronic, low-grade inflammation, often termed "inflammaging," is a major contributor to the aging process and age-related diseases.[3] Spermidine exerts potent anti-inflammatory effects through several mechanisms.[5]

-

Inhibition of NF-κB Signaling: Spermidine can inhibit the translocation of the master inflammatory transcription factor, nuclear factor-kappa B (NF-κB), into the nucleus. This prevents the expression of pro-inflammatory cytokines.[3]

-

Reduction of Pro-inflammatory Cytokines: Consequently, spermidine supplementation has been shown to decrease the levels of key pro-inflammatory molecules such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6).[3][11]

-

Macrophage Polarization: Spermidine can influence immune cells, promoting the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[12][13]

-

Inflammasome Inhibition: Spermidine-induced autophagy helps clear cellular debris that can trigger the NLRP3 inflammasome, a key component of the innate immune system that drives inflammation.[11]

Enhancement of Mitochondrial Function

Mitochondrial decay is a central feature of aging. Spermidine has been shown to counteract this decline by improving mitochondrial health.[14] The primary mechanism involves the SIRT1/PGC-1α signaling pathway, a major regulator of mitochondrial biogenesis.[14][15]

-

SIRT1/PGC-1α Activation: Spermidine treatment increases the expression of Sirtuin-1 (SIRT1) and Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[14]

-

Mitochondrial Biogenesis: This activation cascade upregulates downstream factors like Nuclear Respiratory Factors 1 and 2 (NRF1, NRF2) and Mitochondrial Transcription Factor A (TFAM), which collectively drive the synthesis of new, functional mitochondria.[14]

-

Improved Respiration: By increasing the number and quality of mitochondria, spermidine enhances cellular respiration and reduces the production of damaging reactive oxygen species (ROS).[14][16]

Experimental Methodologies for Mechanistic Investigation

Validating the effects of spermidine requires robust and well-controlled experimental protocols. The causality behind these choices is to ensure that observed effects are directly attributable to the compound and to measure dynamic processes rather than static snapshots.

Assessment of Autophagic Flux

Measuring an increase in autophagosomes alone is insufficient; one must measure autophagic flux—the entire process from formation to degradation—to confirm autophagy is truly activated.[8]

Protocol: Western Blot for LC3-II Turnover (Autophagic Flux Assay)

-

Principle: This assay quantifies the conversion of the soluble LC3-I protein to the lipidated, autophagosome-associated LC3-II form. Crucially, it uses a lysosomal inhibitor to block the final degradation step, allowing for the measurement of the rate of LC3-II accumulation, which represents the true autophagic flux.

-

Step-by-Step Methodology:

-

Cell Culture: Plate cells (e.g., human fibroblasts, HCT 116) to achieve 70-80% confluency.

-

Treatment Groups: Prepare four groups: (1) Vehicle Control, (2) Spermidine (e.g., 10 µM), (3) Bafilomycin A1 (BafA1, 100 nM), (4) Spermidine + BafA1. BafA1 is a lysosomal inhibitor that prevents the degradation of LC3-II.

-

Incubation: Treat cells with spermidine for a desired period (e.g., 6-24 hours). For groups 3 and 4, add BafA1 for the final 2-4 hours of incubation.

-

Lysis: Harvest cells and prepare protein lysates using RIPA buffer with protease inhibitors.

-

Western Blot: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against LC3B. Also probe for a loading control like GAPDH.

-

Analysis: Use densitometry to quantify the band intensities for LC3-II. Autophagic flux is determined by subtracting the LC3-II level in the spermidine-only group from the level in the Spermidine + BafA1 group. A significant increase compared to the flux in control cells (BafA1 group minus Vehicle group) indicates spermidine-induced autophagy.

-

Measurement of Anti-Inflammatory Effects

Protocol: Quantification of Cytokine Expression in Macrophages

-

Principle: This protocol measures spermidine's ability to suppress the production of pro-inflammatory cytokines in immune cells challenged with an inflammatory stimulus.

-

Step-by-Step Methodology:

-

Cell Culture: Culture RAW 264.7 macrophages or bone marrow-derived macrophages (BMDMs).

-

Pre-treatment: Treat cells with various concentrations of spermidine (e.g., 10-100 µM) for 1-2 hours.[17]

-

Inflammatory Challenge: Stimulate the cells with Lipopolysaccharide (LPS, 500 ng/mL) for 24 hours to induce an inflammatory response. Include a non-stimulated control group.[17]

-

Quantification:

-

ELISA: Collect the cell culture supernatant and use Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the secreted protein levels of TNF-α and IL-6.

-

qRT-PCR: Harvest the cells, extract total RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of Tnf and Il6.

-

-

Analysis: Compare cytokine levels in the LPS + Spermidine groups to the LPS-only group. A significant dose-dependent reduction indicates an anti-inflammatory effect.

-

Cell Viability and Senescence Assays

Protocol: WST-1 Cell Viability Assay

-

Principle: To ensure spermidine's effects are not due to cytotoxicity, its impact on cell viability is assessed. The WST-1 assay measures the metabolic activity of viable cells.[18]

-

Step-by-Step Methodology:

-

Cell Culture: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with a range of spermidine concentrations for a specified time (e.g., 24-72 hours).

-

Assay: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[18]

-

Measurement: Measure the absorbance at the appropriate wavelength (typically ~450 nm).

-

Analysis: Express viability as a percentage relative to the untreated control cells.

-

Summary of Preclinical and Epidemiological Evidence

The mechanistic basis for spermidine's anti-aging effects is strongly supported by a growing body of in vivo and human observational data.

| Finding | Model System(s) | Key Outcome(s) | Citation(s) |

| Lifespan Extension | Yeast, Flies, Worms, Mice | Increased median and maximum lifespan. | [1][3] |

| Cardioprotection | Mice, Rats | Improved diastolic function, reduced cardiac hypertrophy, protection against age-related cardiovascular decline. | [9][14][19] |

| Neuroprotection | C. elegans, Mice | Alleviates neurodegeneration, clears protein aggregates associated with neurodegenerative diseases. | [9][16] |

| Reduced Mortality (Human) | Prospective population studies | Higher dietary spermidine intake is associated with lower overall, cardiovascular, and cancer-related mortality. | [1][5][20] |

| Immune System Rejuvenation | Mice | May reverse aspects of immune aging by improving B cell function and enhancing memory T-cell formation. | [3][5] |

Conclusion and Future Directions

Spermidine phosphate stands out as a promising anti-aging compound with robust, pleiotropic mechanisms of action. Its ability to induce autophagy, suppress chronic inflammation, and enhance mitochondrial function addresses multiple hallmarks of aging simultaneously. The convergence of these pathways provides a strong rationale for its development as a therapeutic agent to promote healthy aging and mitigate age-related diseases.

For drug development professionals, future research should focus on:

-

Clinical Trials: Moving beyond epidemiological data to conduct randomized controlled trials to establish causality and determine optimal dosing and safety profiles in human populations.[21]

-

Bioavailability and Delivery: Optimizing formulations of spermidine phosphate to ensure effective delivery and absorption.

-

Biomarker Identification: Identifying reliable biomarkers of spermidine's activity (e.g., changes in the acetylproteome, autophagic flux markers in accessible tissues) to monitor efficacy in clinical settings.

By continuing to unravel the intricate cellular pathways modulated by spermidine, the scientific community can pave the way for evidence-based interventions that extend not just lifespan, but more importantly, healthspan.

References

-

Youth & Earth EU Store. (2021, September 2). How Can Spermidine Enhance Anti-Aging Processes?[Link]

-

Wang, W., et al. (2022). New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases. Aging and disease, 13(5), 1355–1374. [Link]

-

The Ultimate Human. (2025). Is Spermidine The Solution To Slow Down Cellular Aging?[Link]

-

Morselli, E., et al. (2014). Molecular Basis of the 'Anti-Aging' Effect of Spermidine and Other Natural Polyamines - A Mini-Review. Gerontology, 60(4), 319-326. [Link]

-

About Spermidine. Clinical Studies & Trials. [Link]

-

Qi, Y., et al. (2020). Spermidine inhibits neurodegeneration and delays aging via the PINK1-PDR1-dependent mitophagy pathway in C. elegans. Aging, 12(17), 17351–17364. [Link]

-

Power. (2026). Spermidine for Aging. [Link]

-

Jarisch, R., & Heshmati, H. (2025). Role of spermidine in longevity. Endocrine Abstracts. [Link]

-

Madeo, F., et al. (2018). Spermidine delays aging in humans. Aging, 10(8), 1988–1990. [Link]

-

Pietrocola, F., et al. (2017). Spermidine: a physiological autophagy inducer acting as an anti-aging vitamin in humans? Autophagy, 13(1), 211-213. [Link]

-

Wang, W., et al. (2022). New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases. [Link]

-

Biocrates Life Sciences AG. (2025, May 7). Spermidine – Unlocking the secrets of cellular aging and longevity. [Link]

-

Oxford Healthspan. (2024, December 12). Unveiling the Anti-Inflammatory Benefits of Spermidine. [Link]

-

spermidineLIFE®. (2024, March 20). Evidence mounts for spermidine's potential in age-related disease. [Link]

-

Wang, L. N., et al. (2020). Spermidine alleviates cardiac aging by improving mitochondrial biogenesis and function. Aging, 12(11), 10447–10465. [Link]

-

ResearchGate. (n.d.). (PDF) New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases. [Link]

-

The Sheekey Science Show. (2021, June 4). Spermidine - autophagy & anti-aging research (2021). YouTube. [Link]

-

Ma, L., et al. (2020). Spermidine Ameliorates Colitis via Induction of Anti-Inflammatory Macrophages and Prevention of Intestinal Dysbiosis. Frontiers in Immunology, 11, 1916. [Link]

-

Tofaris, G. K., et al. (2021). Investigating the Role of Spermidine in a Model System of Alzheimer's Disease Using Correlative Microscopy and Super-resolution Techniques. Frontiers in Neuroscience, 15, 676997. [Link]

-

Yoshii, S. R., & Mizushima, N. (2017). Monitoring and Measuring Autophagy. International journal of molecular sciences, 18(9), 1865. [Link]

-

Morselli, E., et al. (2011). Spermidine and resveratrol induce autophagy by distinct pathways converging on the acetylproteome. The Journal of cell biology, 192(4), 615–629. [Link]

-

Bio-Rad. Best Practice for Detecting Autophagy by Flow Cytometry. [Link]

-

Pietrocola, F., et al. (2015). Spermidine induces autophagy by inhibiting the acetyltransferase EP300. Cell death and differentiation, 22(3), 509–516. [Link]

-

Zhang, Y., et al. (2024). Spermidine attenuates chondrocyte inflammation and cellular pyroptosis through the AhR/NF-κB axis and the NLRP3/caspase-1/GSDMD pathway. Frontiers in Pharmacology, 15, 1368940. [Link]

-

Liu, D., et al. (2021). Spermidine Attenuates Oxidative Stress-Induced Apoptosis via Blocking Ca2+ Overload in Retinal Pigment Epithelial Cells Independently of ROS. Oxidative Medicine and Cellular Longevity, 2021, 6689626. [Link]

-

ResearchGate. (n.d.). Effect of spermidine on the cell viability of RAW 264.7 macrophages. [Link]

-

ResearchGate. (n.d.). Spermidine induces an anti-inflammatory phenotype in both mature and maturing macrophages. [Link]

-

Bhutia, S. K., et al. (2019). Assays to Monitor Autophagy Progression in Cell Cultures. Methods in molecular biology (Clifton, N.J.), 1854, 209–222. [Link]

-

ResearchGate. (n.d.). Spermidine induces autophagy that mediates spermidine-induced M2. [Link]

-

Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. [Link]

-

ResearchGate. (2020, November 18). (PDF) Spermidine endows macrophages anti-inflammatory properties by inducing mitochondrial superoxide-dependent AMPK activation, Hif-1α upregulation and autophagy. [Link]

-

ResearchGate. (n.d.). Spermidine induces autophagy after IR injury in the liver. [Link]

-

Wallings, R. (2025, April 24). Measuring Autophagic Flux: A Simple Guide to How and Why. Bitesize Bio. [Link]

Sources

- 1. Spermidine delays aging in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases [aginganddisease.org]

- 5. Spermidine: a physiological autophagy inducer acting as an anti-aging vitamin in humans? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spermidine – Unlocking the secrets of cellular aging and longevity - biocrates life sciences gmbh [biocrates.com]

- 7. endocrine-abstracts.org [endocrine-abstracts.org]

- 8. Monitoring and Measuring Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Spermidine inhibits neurodegeneration and delays aging via the PINK1-PDR1-dependent mitophagy pathway in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. oxfordhealthspan.com [oxfordhealthspan.com]

- 12. Spermidine Ameliorates Colitis via Induction of Anti-Inflammatory Macrophages and Prevention of Intestinal Dysbiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Spermidine alleviates cardiac aging by improving mitochondrial biogenesis and function | Aging [aging-us.com]

- 15. researchgate.net [researchgate.net]

- 16. eu.youthandearth.com [eu.youthandearth.com]

- 17. researchgate.net [researchgate.net]

- 18. Investigating the Role of Spermidine in a Model System of Alzheimer’s Disease Using Correlative Microscopy and Super-resolution Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Clinical Studies & Trials — About Spermidine [aboutspermidine.com]

- 20. spermidinelife.us [spermidinelife.us]

- 21. Spermidine for Aging · Info for Participants · Clinical Trial 2026 | Power | Power [withpower.com]

An In-depth Technical Guide on the Endogenous Sources and Synthesis of Spermidine

Abstract

Polyamines, including spermidine, are ubiquitous polycationic molecules essential for a multitude of cellular processes, from cell proliferation and differentiation to the regulation of gene expression. Their intracellular concentrations are meticulously controlled through a tightly regulated network of biosynthesis, catabolism, and transport. This technical guide provides a comprehensive exploration of the endogenous synthesis of spermidine in mammalian cells. We will dissect the canonical biosynthetic pathway, examining the precursor molecules and the kinetics and regulation of the key enzymes involved: Ornithine Decarboxylase (ODC), S-adenosylmethionine Decarboxylase (SAMDC), and Spermidine Synthase (SRM). Furthermore, this guide clarifies the nature of "spermidine phosphate," contextualizing it as a stable salt form used in research rather than a distinct endogenously synthesized signaling molecule. We delve into the intricate feedback mechanisms that ensure polyamine homeostasis and provide detailed, field-proven protocols for the quantification of intracellular spermidine and the assay of key enzyme activities. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of spermidine metabolism.

Introduction: The Significance of Polyamines

The natural polyamines—putrescine, spermidine, and spermine—are aliphatic polycations found in all eukaryotic cells.[1] At physiological pH, their amino groups are protonated, allowing them to interact electrostatically with anionic macromolecules such as DNA, RNA, proteins, and phospholipids.[1][2][3] These interactions are fundamental to their diverse biological functions, which include:

-

Nucleic Acid Stability: Polyamines bind to the phosphate backbone of DNA and RNA, promoting condensation and protecting against nuclease degradation.[2][3]

-

Gene Regulation: They are critically involved in modulating gene transcription and translation.[4]

-

Cell Growth and Proliferation: The synthesis of polyamines is dramatically increased in proliferating cells, and their depletion can halt the cell cycle.[5][6] Gene disruptions of the key biosynthetic enzymes are lethal during early embryonic development.[1]

-

Autophagy Induction: Spermidine, in particular, has garnered significant interest for its ability to induce autophagy, a cellular recycling process crucial for maintaining cellular homeostasis and promoting longevity.[6][7]

Given their central role in cell survival and growth, the polyamine biosynthetic pathway is a compelling target for therapeutic intervention, especially in oncology.[2][4]

The Canonical Pathway of Spermidine Biosynthesis

The de novo synthesis of spermidine in mammalian cells is a highly conserved, multi-step enzymatic process originating from the amino acids L-ornithine and L-methionine. The pathway is governed by three principal enzymes, two of which are considered rate-limiting.[4][8]

Foundational Precursors: L-Ornithine and S-adenosylmethionine (SAM)

Polyamine synthesis draws from fundamental metabolic pools. L-ornithine, a non-proteinogenic amino acid, serves as the carbon backbone for the initial diamine, putrescine. It is primarily generated from L-arginine via the action of the enzyme arginase in the urea cycle.[1][2] S-adenosylmethionine (SAM), derived from L-methionine, is the universal methyl group donor in numerous biochemical reactions.[1] In polyamine synthesis, however, it serves a different but equally critical role as the precursor for the aminopropyl group that will be added to putrescine.

Step 1: Ornithine Decarboxylase (ODC) - The Gatekeeper Reaction

The first committed and principal rate-limiting step in polyamine biosynthesis is the decarboxylation of L-ornithine to produce the diamine putrescine.[4][8][9][10] This reaction is catalyzed by Ornithine Decarboxylase (ODC) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[4][11]

-

Causality: The status of ODC as the rate-limiting enzyme makes it the primary node for cellular control over the entire pathway.[2][9] Its expression and activity are exquisitely sensitive to a wide array of stimuli, including growth factors and hormones, as well as intracellular polyamine levels.[2] The extremely short half-life of the ODC protein (typically 10-30 minutes) allows for rapid adjustments in putrescine production in response to cellular needs.

Step 2: S-adenosylmethionine Decarboxylase (SAMDC) - Providing the Aminopropyl Donor

The second key enzyme, S-adenosylmethionine Decarboxylase (SAMDC, also known as AdoMetDC or AMD1) , catalyzes the decarboxylation of SAM to form S-adenosylmethioninamine, more commonly known as decarboxylated SAM (dcSAM).[4][12] This reaction is crucial as dcSAM serves as the sole aminopropyl group donor for the subsequent synthesis of both spermidine and spermine.[9][13]

-

Expertise: Unlike most decarboxylases which use PLP, SAMDC employs a covalently bound pyruvate residue as its prosthetic group, which is generated via an autocatalytic post-translational cleavage of a proenzyme precursor.[12] The activity of SAMDC is allosterically activated by putrescine, a clever mechanism that ensures the aminopropyl donor is only produced when its acceptor substrate (putrescine) is available.[14]

Step 3: Spermidine Synthase (SRM) - The Aminopropyl Transfer

The final step in spermidine synthesis is catalyzed by Spermidine Synthase (SRM, also known as SPDS) . This aminopropyltransferase facilitates the transfer of the aminopropyl group from dcSAM to one of the primary amino groups of putrescine.[13][15][16] This reaction yields spermidine and 5'-methylthioadenosine (MTA) as a byproduct.[4]

-

Mechanism: The reaction is believed to follow an SN2 mechanism.[15] The enzyme is highly specific for its substrates; it will not use SAM as the aminopropyl donor, a specificity enforced by conserved aspartate residues in the active site that repel the carboxyl group of SAM.[15] Human SRM is also highly specific for putrescine and will not efficiently use spermidine as an acceptor, preventing cross-reactivity with the subsequent enzyme in the pathway, spermine synthase.[13][17]

Caption: The Canonical Spermidine Biosynthesis Pathway.

Understanding "Spermidine Phosphate"

A point of frequent inquiry is the nature of "spermidine phosphate." Searches for endogenous synthesis pathways for this molecule will be fruitless. In the context of biochemistry and cell biology, spermidine phosphate does not refer to a distinct, enzymatically phosphorylated metabolite. Rather, it describes the phosphate salt form of spermidine (e.g., spermidine phosphate hexahydrate).[18]

-

Rationale for Use: As a polyamine, spermidine is a strongly basic compound. Preparing it as a phosphate salt enhances its stability, shelf-life, and solubility in aqueous buffers for experimental use.[18]

-

Physiological Interaction: Endogenously, the polycationic nature of spermidine leads to strong, non-covalent interactions with biological polyanions, most notably the phosphate groups of the nucleic acid backbone and acidic phospholipids in membranes.[3] It is this electrostatic association, not a covalent bond formed by a kinase, that underlies many of spermidine's biological functions.

Regulatory Mechanisms: Maintaining Homeostasis

The intracellular concentration of polyamines must be maintained within a narrow range to support growth while avoiding toxicity. This is achieved through a multi-layered regulatory system primarily focused on ODC and SAMDC.[1][14]

Feedback Regulation of ODC

ODC is subject to powerful negative feedback by its downstream products, putrescine and spermidine.[5] This regulation occurs at multiple levels:

-

Translational Repression: High levels of spermidine and putrescine inhibit the synthesis of the ODC protein without affecting the levels of ODC mRNA.[5][14] This translational control is a rapid and efficient means of shutting down the pathway.

-

Antizyme-Mediated Degradation: This is the most critical mechanism for controlling ODC levels. High intracellular polyamine concentrations stimulate the synthesis of a protein called Antizyme (AZ1) through a unique ribosomal frameshifting mechanism.[9] AZ1 binds directly to the ODC monomer, inactivating it and targeting the complex for rapid, ubiquitin-independent degradation by the 26S proteasome.[1][2][9] This system ensures that as polyamine levels rise, the primary enzyme responsible for their synthesis is swiftly eliminated.

Caption: Feedback Regulation of ODC by Antizyme.

Regulation of SAMDC

SAMDC is also tightly regulated by polyamines. Unlike ODC, this regulation occurs at both the transcriptional and translational levels.[14] Depletion of cellular polyamines leads to a significant increase in the rate of SAMDC synthesis, which is much greater than the corresponding increase in its mRNA content, indicating strong translational control.[14]

Table 1: Key Enzymes in Spermidine Biosynthesis

| Enzyme Name | Gene (Human) | Substrate(s) | Product(s) | Key Regulatory Feature |

| Ornithine Decarboxylase | ODC1 | L-Ornithine | Putrescine, CO₂ | Rate-limiting; feedback inhibition and degradation via Antizyme.[2][8][9] |

| S-adenosylmethionine Decarboxylase | AMD1 | S-adenosylmethionine (SAM) | Decarboxylated SAM (dcSAM), CO₂ | Allosterically activated by putrescine; regulated by polyamines.[12][14] |

| Spermidine Synthase | SRM | Putrescine, dcSAM | Spermidine, 5'-Methylthioadenosine (MTA) | Substrate specificity prevents cross-reactivity.[13][15] |

Methodologies for Studying Spermidine Synthesis

Analyzing the dynamics of the spermidine synthesis pathway requires robust and validated experimental protocols. Here, we provide methodologies for two fundamental assays: quantifying intracellular spermidine levels and measuring ODC enzyme activity.

Experimental Protocol: Quantification of Intracellular Spermidine by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying polyamines from biological samples.[19][20] The protocol involves extraction, derivatization to make the polyamines detectable by UV or fluorescence detectors, and chromatographic separation.

Self-Validation System: The protocol's integrity is ensured by the use of an internal standard (e.g., 1,6-diaminohexane) added at the beginning of the extraction. Consistent recovery of the internal standard across samples validates the efficiency of the extraction and derivatization steps.

Caption: Experimental Workflow for Polyamine Quantification by HPLC.

Step-by-Step Methodology:

-

Sample Preparation:

-

Harvest cultured cells or homogenized tissue (~1-5 million cells).

-

Add a known amount of an internal standard (e.g., 1,6-diaminohexane).

-

Lyse cells and precipitate proteins by adding a final concentration of 0.2-0.4 M perchloric acid or 6% trichloroacetic acid (TCA).[21]

-

Incubate on ice for 30 minutes.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet protein and debris.

-

Collect the acid-soluble supernatant containing the polyamines.

-

-

Derivatization (Benzoylation):

-

Extraction of Derivatized Polyamines:

-

Add 500 µL of chloroform or diethyl ether to the reaction mixture.[22]

-

Vortex thoroughly and centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Carefully collect the organic (bottom for chloroform, top for ether) phase.

-

Evaporate the organic solvent to dryness under a stream of nitrogen or in a vacuum concentrator.

-

-

HPLC Analysis:

-

Quantification:

-

Generate a standard curve using known concentrations of spermidine, putrescine, and spermine standards that have undergone the same derivatization and extraction process.

-

Calculate the concentration of each polyamine in the sample by comparing its peak area to the standard curve, normalized to the recovery of the internal standard.

-

Experimental Protocol: ODC Activity Assay (Radiometric)

The most common and sensitive method for assaying ODC activity measures the release of 14CO₂ from L-[1-¹⁴C]-ornithine.[11][23]

Self-Validation System: The protocol's validity rests on control reactions. A reaction without enzyme extract (blank) establishes background counts. A reaction with a known competitive inhibitor, such as DFMO (α-difluoromethylornithine), should abolish activity, confirming that the measured CO₂ release is specific to ODC.[11]

Step-by-Step Methodology:

-

Preparation of Cell Lysate:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a buffer containing 25 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, and protease inhibitors.[24] Dithiothreitol (DTT) may be included to protect catalytic cysteine residues.[24]

-

Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to clear the lysate.

-

Determine the protein concentration of the supernatant (e.g., via Bradford or BCA assay).

-

-

Enzymatic Reaction:

-

Prepare a reaction mix in a microcentrifuge tube containing: assay buffer, 50 µM pyridoxal-5-phosphate (PLP), and 100 µM L-ornithine.[24]

-

Add 0.1 µCi of L-[1-¹⁴C]-ornithine to the mix.[24]

-

Place the open microcentrifuge tube inside a 20 mL scintillation vial. In the bottom of the scintillation vial, place a small piece of filter paper saturated with 200 µL of 0.1 M NaOH to capture the released ¹⁴CO₂.[24]

-

Initiate the reaction by adding 50-100 µg of cell lysate protein to the microcentrifuge tube.

-

Seal the scintillation vial and incubate at 37°C with gentle shaking for 30-60 minutes.

-

-

Stopping the Reaction and Capturing CO₂:

-

Stop the enzymatic reaction by injecting 250 µL of 5 M sulfuric acid into the microcentrifuge tube without opening the scintillation vial.[24]

-

Continue incubation at 37°C for an additional 30 minutes to ensure all released ¹⁴CO₂ is driven from the solution and trapped by the NaOH-saturated filter paper.[24]

-

-

Quantification:

-

Carefully remove the microcentrifuge tube from the scintillation vial.

-

Add 5 mL of scintillation cocktail to the vial.

-

Measure the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.[24]

-

Calculate the specific activity as nmol of CO₂ released per minute per mg of protein.[11][24]

-

Conclusion

The endogenous synthesis of spermidine is a cornerstone of cellular metabolism, fundamentally linked to growth, survival, and homeostasis. The pathway, originating from ornithine and methionine, is orchestrated by the sequential actions of ODC, SAMDC, and SRM. The exquisite regulation of this pathway, particularly through the antizyme-mediated feedback control of the rate-limiting enzyme ODC, underscores its biological importance. Understanding these core mechanisms and possessing the technical facility to measure their components are critical for researchers in cell biology, oncology, and aging. As therapeutic strategies targeting this pathway continue to be developed, a deep, mechanistic, and practical knowledge of spermidine synthesis will remain indispensable for the scientific community.

References

- Feedback regulation of polyamine biosynthesis: a characterization at the molecular level. (n.d.). Lund University.

- Polyamine metabolism. Ornithine decarboxylase (ODC) is required for the... (2020). ResearchGate.

- Kapfhamer, D., McKenna, J., III, Yoon, C. J., Murray-Stewart, T., Casero, R. A., Jr., & Gambello, M. J. (n.d.). Ornithine decarboxylase, the rate-limiting enzyme of polyamine synthesis, modifies brain pathology in a mouse model of tuberous sclerosis complex. PubMed Central.

- Regulation of polyamine synthesis in relation to putrescine and spermidine pools in Neurospora crassa. (n.d.). National Institutes of Health.

- An In-depth Technical Guide to the Spermidine Biosynthesis Pathway in Mammalian Cells. (n.d.). Benchchem.

- Spermidine synthase. (n.d.). Wikipedia.

- Ornithine decarboxylase, the rate-limiting enzyme of polyamine synthesis, modifies brain pathology in a mouse model of tuberous sclerosis complex. (2020). PubMed.

- Regulatory Mechanisms of Polyamine Biosynthesis in Plants. (2025). ResearchGate.

- Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. (n.d.). Frontiers.

- Inhibition of the polyamine synthesis enzyme ornithine decarboxylase sensitizes triple-negative breast cancer cells to cytotoxic chemotherapy. (n.d.). PubMed Central.

- Simple and rapid enzymatic assay of ornithine decarboxylase activity. (n.d.). PubMed.

- Adenosylmethionine decarboxylase. (n.d.). Wikipedia.

- Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. (2022). Frontiers.

- New routes for spermine biosynthesis. (2025). PubMed.

- Persson, L., Holm, I., & Heby, O. (1986). Translational regulation of ornithine decarboxylase by polyamines. PubMed.

- Polyamines in the Regulation of Mucosal Growth. (n.d.). National Institutes of Health.

- DMSO-tolerant ornithine decarboxylase (ODC) tandem assay optimised for high-throughput screening. (2022). National Institutes of Health.

- Regulation and diversity of polyamine biosynthesis in plants. (2015). Okayama University.

- Structure and Mechanism of Spermidine Synthases. (n.d.). ACS Publications.

- Which foods have the highest content of spermidine? (2022). SuperSmart.com.

- Biosynthetic pathway of spermidine, spermine, and β-alanine. The four... (2025). ResearchGate.

- What are SAMDC modulators and how do they work? (2024). Patsnap Synapse.

- Structure and Enzymatic Activity of an Intellectual Disability-Associated Ornithine Decarboxylase Variant, G84R. (2022). ACS Publications.

- Foods High in Spermidine. (2022). spermidineLIFE® by Longevity Labs, Inc.

- The spermidine biosynthetic pathway. a The decarboxylased... (2024). ResearchGate.

- Structure and Mechanism of Spermidine Synthases †. (2025). ResearchGate.

- Structure and mechanism of spermidine synthases. (2007). National Institutes of Health.

- SRM - spermidine synthase. (n.d.). WikiGenes.

- S-adenosylmethionine decarboxylase and spermidine synthase from chinese cabbage. (1985). Plant Physiology.

- Spermidine – Unlocking the secrets of cellular aging and longevity. (2025). biocrates life sciences gmbh.

- Determination of S-Adenosylmethionine Decarboxylase Activity in Plants. (2018). PubMed.

- Polyamines in Food. (2019). National Institutes of Health.

- Spermidine phosphate hexahydrate. (n.d.). Chem-Impex.

- Spermidine-Rich Foods and Their Anti-Aging Benefits. (2025). News-Medical.Net.

- Spermidine and Spermine Derivatives. (n.d.). Biosynth.

- Top Dietary Sources of Spermidine for Health and Longevity. (2025). For Youth.

- An Improved High Performance Liquid Chromatographic Method for Identification and Quantization of Polyamines as Benzoylated Deri. (n.d.). SciRP.org.

- Spermidine phosphate. (n.d.). Chem-Impex.

- AN IMPROVED HPLC METHOD FOR IDENTIFICATION AND QUANTITATION OF POLYAMINES AND RELATED COMPOUNDS AS BENZOYLATED DERIVATIVES. (2000). Conicet.

- A simple and sensitive HPLC method for simultaneous quantification of macrocyclic spermidine alkaloids in root, stem and leaf of Tripterygium wilfordii. (2022). AKJournals.

- Polyamines: Functions, Metabolism, and Role in Human Disease Management. (n.d.). PubMed Central.

- Quantitative LC-MS/MS analysis of polyamines and their metabolic precursors in lung tissue. (n.d.). Stanford University Mass Spectrometry.

- A Significant Need in the Medical Field: A New Method for Putrescine, Spermine and Spermidine Using High-Performance Liquid Chromatography (HPLC). (n.d.). MDPI.

Sources

- 1. Polyamines in the Regulation of Mucosal Growth - Regulation of Gastrointestinal Mucosal Growth - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Inhibition of the polyamine synthesis enzyme ornithine decarboxylase sensitizes triple-negative breast cancer cells to cytotoxic chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. benchchem.com [benchchem.com]

- 5. Translational regulation of ornithine decarboxylase by polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spermidine – Unlocking the secrets of cellular aging and longevity - biocrates life sciences gmbh [biocrates.com]

- 8. researchgate.net [researchgate.net]

- 9. Ornithine decarboxylase, the rate-limiting enzyme of polyamine synthesis, modifies brain pathology in a mouse model of tuberous sclerosis complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ornithine decarboxylase, the rate-limiting enzyme of polyamine synthesis, modifies brain pathology in a mouse model of tuberous sclerosis complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 12. Adenosylmethionine decarboxylase - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Feedback regulation of polyamine biosynthesis: a characterization at the molecular level | Lund University [lunduniversity.lu.se]

- 15. Spermidine synthase - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Structure and mechanism of spermidine synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chemimpex.com [chemimpex.com]

- 19. scirp.org [scirp.org]

- 20. mdpi.com [mdpi.com]

- 21. mass-spec.stanford.edu [mass-spec.stanford.edu]

- 22. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 23. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 24. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to Spermidine: Navigating the Nuances of 1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) vs. the Free Base

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive comparison of spermidine free base and its phosphate salt, 1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3), offering practical insights to inform experimental design and application.

Introduction: The Biological Significance of Spermidine

Spermidine is a ubiquitous polyamine that plays a critical role in a multitude of cellular processes, making it a molecule of significant interest in various research fields, including aging, neuroscience, and oncology.[1] It is intrinsically involved in cell growth, proliferation, and differentiation.[2] One of its most studied functions is the induction of autophagy, a cellular recycling mechanism that clears damaged organelles and protein aggregates, thereby promoting cellular health and longevity.[3]

Spermidine's biological activity is linked to its polycationic nature at physiological pH, allowing it to interact with negatively charged molecules such as DNA, RNA, and proteins.[2] This interaction is crucial for the stabilization of nucleic acid structures and the regulation of various enzymatic activities.[2]

Chemical Identity and Forms: A Comparative Overview

From a chemical standpoint, the choice between using spermidine as a free base or in a salt form, such as the phosphate (2:3) salt, has significant practical implications for the researcher.

| Property | Spermidine (Free Base) | 1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) |

| Synonyms | N-(3-aminopropyl)-1,4-butanediamine | Spermidine phosphate |

| CAS Number | 124-20-9[4] | 49721-50-8[5] |

| Molecular Formula | C₇H₁₉N₃[6] | (C₇H₁₉N₃)₂ · 3(H₃PO₄) |

| Molecular Weight | 145.25 g/mol [6] | 584.48 g/mol [7] |

| Physical Form | Oily liquid or low-melting solid | White, crystalline powder[8] |

| Hygroscopicity | Highly hygroscopic | Generally less hygroscopic than the free base |

| Air Sensitivity | Air sensitive | More stable in air |

| Solubility | Soluble in water, ethanol, and ether | Soluble in water[9] |

The Rationale for Salt Forms: Enhanced Stability and Handling

The primary driver for utilizing salt forms of organic bases like spermidine is to improve their handling and stability. Spermidine free base is notoriously hygroscopic and sensitive to air, readily absorbing moisture and carbon dioxide, which can alter its concentration and purity over time. As a salt, the amine groups of spermidine are protonated, which significantly reduces their reactivity and susceptibility to degradation. This translates to a longer shelf life and more consistent experimental results.

The phosphate (2:3) salt of spermidine offers a stable, crystalline solid that is easier to weigh and handle compared to the oily or low-melting solid nature of the free base. This solid form minimizes the challenges associated with the viscosity and static charge of the free base, leading to more accurate and reproducible preparation of solutions.

Spermidine in the Laboratory: Practical Considerations and Protocols

The choice between the free base and the phosphate salt will influence how a researcher prepares and uses spermidine in their experiments.

Workflow for Solution Preparation

Caption: Comparative workflow for preparing solutions from spermidine free base and its phosphate salt.

Experimental Protocol: Preparation of a 100 mM Spermidine Stock Solution

Objective: To prepare a stable and accurate stock solution of spermidine for use in cell culture or biochemical assays.

Materials:

-

1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) (MW: 584.48 g/mol )

-

Nuclease-free water

-

Sterile conical tubes (15 mL and 50 mL)

-

Sterile filter (0.22 µm)

-

Calibrated analytical balance

-

pH meter

Procedure:

-

Calculation: To prepare 10 mL of a 100 mM spermidine solution, you will need:

-

Note: The molecular formula indicates 2 molecules of spermidine per formula unit. Therefore, the effective molecular weight for spermidine in this salt is 584.48 / 2 = 292.24 g/mol .

-

Mass = 0.1 mol/L * 0.01 L * 292.24 g/mol = 0.29224 g

-

-

Weighing: Accurately weigh approximately 0.292 g of spermidine phosphate (2:3) using an analytical balance.

-

Dissolution: Transfer the powder to a 15 mL conical tube and add approximately 8 mL of nuclease-free water. Vortex until the solid is completely dissolved.

-

pH Adjustment (Optional but Recommended): Check the pH of the solution. Depending on the experimental requirements, adjust the pH to the desired range (typically 7.0-7.4 for cell culture applications) using sterile HCl or NaOH. Be aware that the phosphate will have a buffering capacity.

-

Final Volume Adjustment: Transfer the solution to a 10 mL volumetric flask or use a serological pipette to bring the final volume to 10 mL with nuclease-free water.

-

Sterilization and Storage: Sterile filter the solution using a 0.22 µm syringe filter into a sterile 15 mL conical tube. Aliquot into smaller, sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store at -20°C.

Self-Validation:

-

Purity: Use a high-quality, certified source for the spermidine phosphate salt.

-

Concentration: For critical applications, the final concentration can be verified using techniques like HPLC.

-

Sterility: Perform a sterility test by incubating a small aliquot of the final solution in a growth medium to check for microbial contamination.

Applications in Research and Drug Development

Spermidine and its derivatives are utilized in a wide array of research applications.

Signaling Pathways Influenced by Spermidine

Caption: Key signaling pathways modulated by spermidine.

-

Neuroprotection and Cognitive Enhancement: Spermidine has been investigated for its potential to delay cognitive decline.[1]

-

Cardiovascular Health: Research suggests a correlation between higher spermidine intake and a reduced risk of cardiovascular disease.[3]

-

Cancer Research: The role of polyamines in cancer is complex, with elevated levels often observed in tumors. However, spermidine has also been shown to have cancer-preventive effects, partly through the induction of anti-tumor immunity.

-

Anti-Aging and Longevity: By promoting autophagy, spermidine helps maintain cellular homeostasis and has been linked to increased lifespan in various model organisms.[3]

Conclusion

For the majority of research applications, 1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) is the superior choice over spermidine free base. Its enhanced stability, ease of handling, and solid, crystalline form contribute to more accurate and reproducible experimental outcomes. While the free base may be required for specific chemical syntheses, the phosphate salt provides a reliable and convenient option for researchers in biology and drug development. Understanding the properties of each form allows for informed decisions that enhance the integrity and success of scientific investigations into the multifaceted roles of spermidine.

References

-

Spermidine phosphate salt hexahydrate, min 99.0% - CAS 23273-82-7. SLI Technologies. Available from: [Link]

-

Spermidine longevity benefits - pros, cons, and how it works. Timeline. Available from: [Link]

-

Spermidine Benefits for Longevity, Side Effects and Limitations. Jinfiniti. Available from: [Link]

-

What PH Level Maintains Spermidine Powder Stability? - Knowledge. Bloom Tech. Available from: [Link]

-

Spermidine: Benefits, Uses, and Side Effects |. Lifespan Research Institute. Available from: [Link]

-

Spermidine Protects against Oxidative Stress in Inflammation Models Using Macrophages and Zebrafish. ResearchGate. Available from: [Link]

-

Spermidine Supplementation Effectively Improves the Quality of Mouse Oocytes After Vitrification Freezing. MDPI. Available from: [Link]

-

Spermidine | C7H19N3 | CID 1102. PubChem. Available from: [Link]

-

Spermidine Trihydrochloride: A Key Compound in Life Science, Health, and Innovation. Amerigo Scientific. Available from: [Link]

-

Elucidation of spermidine interaction with nucleotide ATP by multiple NMR techniques. NIH. Available from: [Link]

-

Spermidine trihydrochloride. MySkinRecipes. Available from: [Link]

-

High-Dose Spermidine Supplementation Does Not Increase Spermidine Levels in Blood Plasma and Saliva of Healthy Adults: A Randomized Placebo-Controlled Pharmacokinetic and Metabolomic Study. PubMed Central. Available from: [Link]

-

Effects of spermidine supplementation on cognition and biomarkers in older adults with subjective cognitive decline (SmartAge). BMC. Available from: [Link]

-

Spermidine. Wikipedia. Available from: [Link]

-

The Effect of Spermidine on the Structure, Kinetic and Stability of Proteinase K: Spectroscopic and Computational Approaches | Request PDF. ResearchGate. Available from: [Link]

Sources

- 1. jinfiniti.com [jinfiniti.com]

- 2. biosynth.com [biosynth.com]

- 3. timeline.com [timeline.com]

- 4. Spermidine - Wikipedia [en.wikipedia.org]

- 5. 49721-50-8 CAS MSDS (SPERMIDINE PHOSPHATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Spermidine | C7H19N3 | CID 1102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Spermidine Phosphate Salt|High-Purity Reagent [benchchem.com]

- 8. slitech-amines.com [slitech-amines.com]

- 9. biosynth.com [biosynth.com]

chemical properties and stability of spermidine phosphate

An In-Depth Technical Guide to the Chemical Properties and Stability of Spermidine Phosphate

Foreword

Spermidine, a ubiquitous biogenic polyamine, is fundamental to cellular homeostasis, regulating critical processes from cell growth and proliferation to autophagy.[1][2][3] Its role as a geroprotector and autophagy inducer has positioned it at the forefront of research in aging and age-related diseases.[1][4] For researchers, scientists, and drug development professionals, harnessing its potential requires a deep understanding of its chemical nature. This guide focuses on spermidine phosphate, a salt form often utilized to enhance stability and bioavailability, providing a comprehensive overview of its chemical properties, stability profile, and the analytical methodologies crucial for its reliable application.[5] The phosphate salt form offers improved handling characteristics over the free base, which is known to be hygroscopic and air-sensitive.[6]

Core Chemical and Physical Properties

At its heart, spermidine is a polycationic aliphatic amine. Its structure, featuring three amine groups, dictates its chemical behavior, particularly its ability to interact with negatively charged biomolecules like DNA, RNA, and acidic proteins.[7] At physiological pH, these amine groups are protonated, carrying a positive charge that is central to its biological function.[8]

Molecular Structure

The fundamental structure of spermidine is N-(3-aminopropyl)-1,4-butanediamine. The phosphate salt form involves an ionic interaction between the protonated amine groups of spermidine and the phosphate anion.

Caption: Chemical structure of spermidine and phosphate.

Physicochemical Data

The following table summarizes the key physicochemical properties of spermidine phosphate hexahydrate, the common commercial form.

| Property | Value | References |

| Chemical Name | N-(3-Aminopropyl)-1,4-butanediamine Phosphate Hexahydrate | |

| Molecular Formula | [NH₂(CH₂)₃NH(CH₂)₄NH₂]₂ · 3H₃PO₄ · 6H₂O | [5][9] |

| Molecular Weight | 692.57 g/mol | [5] |

| CAS Number | 23273-82-7 | [5][9] |

| Appearance | White to off-white crystalline powder | [5][10] |

| Melting Point | 200 - 210 °C (with decomposition) | [5][10] |

| Solubility | Soluble in water (approx. 50 mg/mL for free base) | [6][11] |

| Storage | 2-8°C or ≤ -4°C, hygroscopic, store under inert gas | [5][6][10] |

Comprehensive Stability Profile

Understanding the stability of spermidine phosphate is paramount for designing robust formulations and generating reproducible experimental data. The phosphate salt form confers greater stability compared to the highly hygroscopic and air-sensitive free base.[5][6]

pH-Dependent Stability

The stability of spermidine is highly dependent on pH. Its polyamine structure means it can exist in various protonated states.

-

Optimal pH Range: Spermidine exhibits maximum stability in a slightly acidic to neutral pH range, typically between 5.5 and 7.5 .[12] Within this range, the amine groups are protonated, which protects them from certain degradation reactions.

-

Alkaline Instability: At higher pH values (pH > 8), the deprotonation of the amine groups makes them more susceptible to oxidative degradation. The enzymatic activity of polyamine oxidase, for instance, has an optimal pH near 10.[13]

-

Acidic Conditions: While protonation in acidic conditions offers some protection, extremely low pH combined with high temperatures can promote hydrolysis, although this is less of a concern than oxidative pathways.